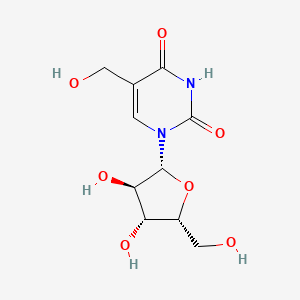

5-Hydroxymethyl xylouridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H14N2O7 |

|---|---|

Molekulargewicht |

274.23 g/mol |

IUPAC-Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6+,7-,9-/m1/s1 |

InChI-Schlüssel |

VQAJJNQKTRZJIQ-JVZYCSMKSA-N |

Isomerische SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O)CO |

Kanonische SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 5-Hydroxymethyl xylouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 5-Hydroxymethyl xylouridine (5-OH-Me-XylU), a nucleoside analog of potential interest in antiviral and anticancer research. Due to the limited availability of a direct published synthesis, this guide outlines a convergent synthetic strategy, combining established methodologies for the preparation of key intermediates and their subsequent coupling and deprotection. The protocols provided are based on analogous reactions reported in the scientific literature and are intended to serve as a comprehensive blueprint for the synthesis of this target compound.

Overview of the Synthetic Strategy

The proposed synthesis of this compound follows a convergent approach, which involves the separate synthesis of a protected xylose sugar and the modified nucleobase, 5-hydroxymethyluracil. These two key intermediates are then coupled in a glycosylation reaction, followed by the removal of protecting groups to yield the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed convergent synthesis of this compound.

Synthesis of Intermediates

Preparation of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose (2)

The synthesis of the protected xylose donor begins with the readily available D-xylose. A multi-step protection sequence is employed to yield the activated 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose.

Caption: Pathway for the synthesis of the protected xylose donor.

Preparation of 5-Hydroxymethyluracil (4)

5-Hydroxymethyluracil can be synthesized from uracil through a base-catalyzed reaction with formaldehyde.

Caption: Synthesis of the modified nucleobase, 5-hydroxymethyluracil.

Glycosylation and Deprotection

The key bond-forming step is the glycosylation of silylated 5-hydroxymethyluracil with the protected xylose derivative, which is typically achieved via the Silyl-Hilbert-Johnson reaction. This is followed by a deprotection step to yield the final product.

Caption: Glycosylation and deprotection steps for the synthesis of this compound.

Experimental Protocols

Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose

This procedure is adapted from standard methods for the preparation of protected sugars.

-

Methyl D-xylofuranoside: D-xylose (1 equiv.) is dissolved in anhydrous methanol. A catalytic amount of acetyl chloride is added, and the mixture is stirred at room temperature until TLC analysis indicates the consumption of the starting material. The reaction is neutralized with a solid base (e.g., sodium bicarbonate), filtered, and the solvent is removed under reduced pressure.

-

Methyl 2,3,5-tri-O-benzoyl-D-xylofuranoside: The crude methyl D-xylofuranoside is dissolved in pyridine and cooled to 0 °C. Benzoyl chloride (3.5 equiv.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with aqueous HCl, saturated sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated.

-

2,3,5-tri-O-benzoyl-D-xylofuranose: The benzoylated methyl xylofuranoside is dissolved in a solution of HBr in acetic acid and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose: The resulting protected xylofuranose is dissolved in a mixture of acetic anhydride and pyridine and stirred at room temperature until the starting material is consumed. The solvents are removed under high vacuum to yield the final protected sugar.

Synthesis of 5-Hydroxymethyluracil

This protocol is based on the hydroxymethylation of uracil.

-

A mixture of uracil (1 equiv.), paraformaldehyde (1.2 equiv.), and a catalytic amount of a base such as potassium carbonate in water is heated with stirring.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with an acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried to afford 5-hydroxymethyluracil.

Glycosylation: Silyl-Hilbert-Johnson Reaction

This procedure outlines the coupling of the protected sugar and the silylated base. The silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a common method for nucleoside synthesis.[1]

-

Silylation of 5-Hydroxymethyluracil: A suspension of 5-hydroxymethyluracil (1 equiv.) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS) is refluxed until the solution becomes clear. The excess HMDS is removed under reduced pressure to give the persilylated 5-hydroxymethyluracil as an oil, which is used immediately in the next step.

-

Glycosylation: The protected xylose (1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose, 1.2 equiv.) is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane). The silylated 5-hydroxymethyluracil (1 equiv.) is added, followed by a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv.) at 0 °C under an inert atmosphere. The reaction is stirred at room temperature or heated as necessary, with monitoring by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Deprotection

The final step involves the removal of the benzoyl protecting groups.

-

The protected nucleoside is dissolved in anhydrous methanol.

-

A catalytic amount of a solution of sodium methoxide in methanol is added, and the reaction is stirred at room temperature.

-

The reaction is monitored by TLC until all starting material is consumed.

-

The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for each major synthetic step. Yields are estimates based on analogous reactions and may require optimization.

| Step | Reactants | Reagents & Conditions | Product | Expected Yield (%) |

| 1 | D-Xylose | 1. MeOH, H⁺2. Benzoyl Chloride, Pyridine3. HBr, AcOH4. Ac₂O, Pyridine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose | 50-60 (over 4 steps) |

| 2 | Uracil | (CH₂O)n, K₂CO₃, H₂O, heat | 5-Hydroxymethyluracil | 70-80 |

| 3 | 5-Hydroxymethyluracil, Protected Xylose | 1. HMDS, (NH₄)₂SO₄2. TMSOTf, CH₃CN | Protected this compound | 60-70 |

| 4 | Protected this compound | NaOMe, MeOH | This compound | 80-90 |

Conclusion

This technical guide provides a comprehensive and detailed pathway for the synthesis of this compound. By leveraging established and reliable reactions in nucleoside chemistry, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The provided experimental protocols, while based on analogous transformations, offer a solid foundation for the successful synthesis of this novel nucleoside analog. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

"chemical properties of 5-Hydroxymethyl xylouridine"

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl xylouridine is a modified nucleoside belonging to the pyrimidine family. Structurally, it is an analog of thymidine, where the methyl group at the 5-position of the uracil base is replaced by a hydroxymethyl group, and the ribose sugar is substituted with xylose. This compound is of interest to researchers in the fields of medicinal chemistry and molecular biology due to its potential applications as a biological probe and therapeutic agent. Its structural similarity to natural nucleosides allows it to be recognized by cellular machinery involved in DNA and RNA synthesis, making it a candidate for antiviral and anticancer drug development.

Chemical Properties

A summary of the known chemical properties of this compound is provided below. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature. The information presented here is a combination of data from supplier databases and predicted properties.

| Property | Value | Source |

| CAS Number | 52448-09-6 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₁₄N₂O₇ | ChemicalBook[1] |

| Molecular Weight | 274.23 g/mol | ChemicalBook[1] |

| Predicted Density | 1.68±0.06 g/cm³ | N/A |

| Predicted pKa | 9.01±0.10 | N/A |

| Physical Appearance | White to off-white powder | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Synthesis and Reactivity

A potential synthetic workflow is outlined below. This diagram represents a logical relationship for a plausible synthetic route, not a specific, experimentally validated protocol.

Caption: A generalized workflow for the synthesis of this compound.

The reactivity of this compound is expected to be dictated by its functional groups: the hydroxyl groups on the xylose sugar and the hydroxymethyl group on the uracil base, as well as the pyrimidine ring itself. The hydroxyl groups can undergo esterification and etherification reactions. The pyrimidine ring can participate in reactions typical of uracil derivatives.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for isolated this compound is not currently available in the public domain. Such data would be crucial for the unambiguous identification and characterization of the compound. Researchers synthesizing this molecule would need to perform full spectroscopic analysis.

Biological Activity

This compound is described as a thymidine analog.[1] Analogs of this nature often exhibit biological activity by mimicking natural nucleosides and interfering with the synthesis of DNA and/or RNA. This can lead to applications in antiviral and anticancer therapies. The primary proposed mechanism of action is its incorporation into replicating DNA, which can be utilized to label cells and monitor DNA synthesis.

At present, there is no specific information available in the reviewed literature detailing the interaction of this compound with any particular signaling pathways. Further research is required to elucidate its precise biological functions and mechanisms of action.

The following diagram illustrates a conceptual workflow for investigating the biological activity of a novel nucleoside analog like this compound.

Caption: A conceptual workflow for the biological evaluation of this compound.

Conclusion

This compound represents a molecule of interest for further investigation in medicinal chemistry and drug discovery. While basic chemical information is available, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed, publicly available experimental data. Further research, including the development and publication of a robust synthetic protocol and thorough spectroscopic and biological characterization, is essential to unlock the full potential of this compound for researchers, scientists, and drug development professionals.

References

5-Hydroxymethyl xylouridine: A Synthetic Nucleoside Analog

Introduction

5-Hydroxymethyl xylouridine is a synthetic pyrimidine nucleoside analog that is structurally related to the natural nucleoside uridine. It is characterized by the presence of a hydroxymethyl group at the 5-position of the uracil base and a xylose sugar moiety instead of the typical ribose or deoxyribose. Unlike many other modified nucleosides, there is no evidence in the current scientific literature to suggest that this compound is a naturally occurring compound. Its existence is primarily the result of chemical synthesis, driven by the ongoing search for novel nucleoside analogs with potential therapeutic applications. This technical guide provides an overview of the synthesis, characterization, and potential biological significance of this compound, with a focus on the experimental methodologies for its preparation.

Chemical Synthesis

A logical synthetic pathway would commence with xylouridine, proceed through the introduction of a functional group at the 5-position of the uracil base, which is then converted to the hydroxymethyl group. Protecting group chemistry is crucial throughout this process to ensure the selective reaction of the desired functional groups on the base and the sugar.

Hypothetical Synthetic Workflow:

Caption: A logical workflow for the chemical synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the synthesis of this compound, based on established methodologies for similar nucleoside modifications.

1. Protection of Xylose Hydroxyl Groups:

To prevent unwanted side reactions, the hydroxyl groups of the xylose moiety are typically protected. A common method is the formation of silyl ethers.

-

Protocol:

-

Dissolve xylouridine in a suitable anhydrous solvent (e.g., pyridine or DMF).

-

Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole.

-

The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

The protected xylouridine is then purified using column chromatography on silica gel.

-

2. Formylation of the 5-Position of Uracil:

A formyl group (-CHO) is introduced at the 5-position of the uracil ring. This is a key step to create the carbon backbone for the hydroxymethyl group.

-

Protocol:

-

The protected xylouridine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., argon).

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to deprotonate the 5-position of the uracil ring.

-

A formylating agent, such as N,N-dimethylformamide (DMF), is then added to the reaction mixture.

-

The reaction is slowly warmed to room temperature and then quenched with a suitable reagent (e.g., saturated ammonium chloride solution).

-

The 5-formyl-protected xylouridine is extracted and purified by column chromatography.

-

3. Reduction of the Formyl Group:

The formyl group is reduced to a hydroxymethyl group (-CH₂OH).

-

Protocol:

-

The 5-formyl-protected xylouridine is dissolved in a protic solvent like methanol or ethanol.

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0 °C.

-

The reaction is stirred until the starting material is consumed, as indicated by TLC.

-

The reaction is quenched, and the product is extracted and purified.

-

4. Deprotection of the Sugar Hydroxyl Groups:

The final step is the removal of the protecting groups from the xylose moiety to yield this compound.

-

Protocol:

-

The protected this compound is dissolved in a suitable solvent (e.g., THF).

-

A fluoride source, such as tetrabutylammonium fluoride (TBAF), is added to cleave the silyl ethers.

-

The reaction is monitored by TLC, and upon completion, the product is purified by column chromatography or recrystallization to yield pure this compound.

-

Characterization Data

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. While specific data for this compound is not widely published, the expected characterization data would include:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the xylose sugar, the H6 proton of the uracil ring, and a characteristic signal for the newly introduced CH₂OH group at the 5-position. The methylene protons of the hydroxymethyl group may appear as a singlet or a multiplet depending on the solvent and other factors. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including a distinct signal for the hydroxymethyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₀H₁₄N₂O₇, MW: 274.23 g/mol ). |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of O-H (hydroxyl), N-H (amine), and C=O (carbonyl) functional groups. |

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, as a nucleoside analog, it holds potential for investigation in several areas of drug development:

-

Antiviral Agents: Many modified nucleosides act as antiviral drugs by inhibiting viral polymerases or being incorporated into the viral genome, leading to chain termination.

-

Anticancer Agents: Some nucleoside analogs interfere with DNA replication and repair mechanisms in rapidly dividing cancer cells, leading to cytotoxic effects.

Further research is required to determine if this compound exhibits any significant biological activity in these or other therapeutic areas. Its unique combination of a modified base and an alternative sugar moiety makes it an interesting candidate for screening in various biological assays.

Signaling Pathway Involvement (Hypothetical):

Should this compound demonstrate biological activity, a primary investigation would be its interaction with nucleoside metabolic pathways.

Caption: Hypothetical metabolic activation pathway of this compound.

This diagram illustrates the potential intracellular activation of this compound via phosphorylation by cellular nucleoside kinases to its mono-, di-, and triphosphate forms. The active triphosphate metabolite could then potentially interact with DNA or RNA polymerases, leading to either incorporation into nucleic acids or inhibition of the enzyme, which are common mechanisms of action for nucleoside analogs.

Conclusion

This compound is a synthetically accessible nucleoside analog. While its natural occurrence has not been reported, established chemical methods for the modification of nucleosides provide a clear path for its preparation. The lack of extensive biological data presents an opportunity for future research to explore its potential as a therapeutic agent. The detailed synthetic protocols and characterization data outlined in this guide provide a foundation for researchers and drug development professionals to produce and investigate this novel compound.

Spectroscopic and Methodological Insights into 5-Hydroxymethyl xylouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl xylouridine is a modified nucleoside, an analog of thymidine, which holds potential for applications in various research and development domains, particularly in the labeling of cells and the tracking of DNA synthesis.[1] Understanding its structural and physicochemical properties through spectroscopic analysis is paramount for its effective utilization. This technical guide provides a comprehensive overview of the methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for nucleoside analogs like this compound.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Hypothetical)

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-6 | ~7.8 | ~141.0 |

| H-1' | ~5.9 | ~90.0 |

| H-2' | ~4.3 | ~75.0 |

| H-3' | ~4.1 | ~76.0 |

| H-4' | ~4.0 | ~85.0 |

| H-5'a, H-5'b | ~3.8, ~3.7 | ~61.0 |

| 5-CH₂OH | ~4.5 | ~59.0 |

| C-2 | - | ~151.0 |

| C-4 | - | ~164.0 |

| C-5 | - | ~110.0 |

Mass Spectrometry (MS) Data (Hypothetical)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the most accurate mass determination.

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 275.0879 | 275.0875 |

| [M+Na]⁺ | 297.0698 | 297.0695 |

| [M-H]⁻ | 273.0723 | 273.0726 |

Experimental Protocols

The following sections detail generalized protocols for the NMR and MS analysis of modified nucleosides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of a reference standard (e.g., TMS or DSS).

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition (LC-MS):

-

Chromatography: Perform liquid chromatography using a C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 10-20 minutes.

-

-

Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500). For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion.

-

Mandatory Visualization

Experimental Workflow for DNA Labeling and Tracking

The following diagram illustrates a generalized workflow for utilizing this compound as a thymidine analog to label and track newly synthesized DNA in a cell culture system.

This workflow outlines the key steps from introducing the nucleoside analog to the cells, its metabolic activation and incorporation into DNA, and the subsequent analysis to track cell proliferation. The ability to introduce a modified nucleoside that can be subsequently detected provides a powerful tool for studying DNA replication and cell division in various biological contexts.

References

In Vivo Occurrence of 5-Hydroxymethyl-2'-deoxyuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-2'-deoxyuridine (5-hmdU), a modified pyrimidine nucleoside, is gaining increasing attention in the scientific community for its roles in DNA damage, repair, and as a potential biomarker for various pathological conditions. This technical guide provides a comprehensive overview of the in vivo occurrence of 5-hmdU, detailing its formation, biological significance, and the analytical methods used for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, toxicology, and drug development.

In Vivo Formation of 5-Hydroxymethyluracil

5-Hydroxymethyluracil (5-hmUra), the nucleobase of 5-hmdU, can arise in vivo through two primary pathways:

-

Oxidative Damage to Thymine: Reactive oxygen species (ROS), generated during normal metabolic processes or upon exposure to environmental stressors, can oxidize the methyl group of thymine residues within the DNA, leading to the formation of 5-hmUra.

-

Deamination of 5-Hydroxymethylcytosine: 5-Hydroxymethylcytosine (5-hmC), an epigenetic modification of cytosine, can undergo deamination to form 5-hmUra. This process can occur spontaneously or be enzymatically mediated.

Quantitative Data on In Vivo Levels of 5-Hydroxymethyl-2'-deoxyuridine

The in vivo levels of 5-hmdU are generally low but can be significantly altered in response to oxidative stress and in certain disease states. The following tables summarize the available quantitative data.

| Biological Matrix | Organism/Condition | Method | Reported Level | Reference |

| Peripheral Blood DNA | Human (Healthy Controls) | GC-MS | 0.083 ± 0.025 pg 5-hmdU/ng thymidine | [1] |

| Peripheral Blood DNA | Human (Breast Cancer Patients) | GC-MS | 0.112 ± 0.046 pg 5-hmdU/ng thymidine | [1] |

| Various Somatic Tissues | Human, Rat, Porcine | Not Specified | ~0.5 residues per 10^6 deoxynucleosides | [2] |

| Study Type | Intervention | Effect on 5-hmdU Levels in Blood DNA | Reference |

| Dietary Intervention Trial | Low-fat and/or low-energy diets | A small decrease; a significantly greater number of women in the intervention group showed decreased levels compared to the control group. | [3] |

Experimental Protocols for the Analysis of 5-Hydroxymethyl-2'-deoxyuridine

Accurate quantification of 5-hmdU in biological samples is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 5-hmUra in DNA

This protocol is adapted from methodologies used for the analysis of modified DNA bases.[1][4]

-

DNA Isolation: Isolate genomic DNA from the biological sample of interest using a standard DNA extraction kit or protocol.

-

DNA Hydrolysis:

-

Enzymatic Hydrolysis (Recommended): Digest 10-50 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This method avoids the degradation of 5-hmUra that can occur with acid hydrolysis.[4]

-

Acid Hydrolysis: Hydrolyze the DNA sample with formic acid at an elevated temperature. Note that this can lead to some degradation of 5-hmUra, which can be corrected for by using an isotopically labeled internal standard.[4]

-

-

Derivatization: Derivatize the dried hydrolysate to increase volatility for GC analysis. A two-step process is common:

-

Methoximation using methoxylamine hydrochloride in pyridine.

-

Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent.[5]

-

-

GC-MS Analysis:

-

Column: Use a capillary column suitable for separating derivatized nucleosides, such as an HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

-

Carrier Gas: Helium.

-

Injection: Splitless or split injection.

-

Temperature Program: An initial temperature of ~70°C, held for a few minutes, followed by a ramp up to ~295°C.[5]

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the characteristic ions of the derivatized 5-hmUra and the internal standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 5-hmdU

This protocol is based on methods developed for the analysis of nucleosides in biological fluids and for monitoring enzymatic activity.[6][7]

-

Sample Preparation:

-

DNA Samples: Enzymatically digest DNA to nucleosides as described for the GC-MS protocol.

-

Plasma/Urine: Deproteinize the sample, for example, with perchloric acid, followed by centrifugation to remove precipitated proteins.[7]

-

-

LC Separation:

-

Column: A reverse-phase column, such as a C18, or a porous graphitic carbon column, like a Hypercarb column (30 x 2.1 mm, 3 µm), can be used.[7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or 5 mM ammonium formate in water) and an organic solvent (e.g., methanol or acetonitrile).[6][7]

-

Elution Gradient: A typical gradient might start with a high aqueous phase concentration, which is then decreased over time to elute more hydrophobic compounds. For example: 97% aqueous for the first few minutes, then a gradient to 90% aqueous, followed by a steep gradient to a low aqueous concentration to wash the column.[6]

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 5-hmdU and an isotopically labeled internal standard.

-

Biological Pathways Involving 5-Hydroxymethyluracil

The formation and repair of 5-hmUra are integral parts of DNA metabolism and the cellular response to DNA damage. In some organisms, it is a key intermediate in the synthesis of a unique modified base.

Formation of 5-Hydroxymethyluracil in DNA

Caption: Pathways for the formation of 5-Hydroxymethyluracil in DNA.

Base Excision Repair of 5-Hydroxymethyluracil

Caption: The Base Excision Repair (BER) pathway for 5-hmUra.

Biosynthesis of Base J in Trypanosomes

Caption: The two-step enzymatic synthesis of Base J.

Metabolic Fate of 5-Hydroxymethyl-2'-deoxyuridine

Caption: Proposed metabolic pathways for 5-hmdU.[8]

Conclusion

The in vivo occurrence of 5-hydroxymethyl-2'-deoxyuridine is a multifaceted phenomenon with implications for DNA integrity, epigenetic regulation, and as a potential indicator of disease. This technical guide has provided an in-depth overview of the current knowledge surrounding 5-hmdU, from its formation and quantification to its role in biological pathways. The detailed experimental protocols and pathway diagrams are intended to equip researchers and drug development professionals with the necessary information to further investigate this intriguing modified nucleoside and its potential applications in diagnostics and therapeutics. As research in this area continues to evolve, a deeper understanding of the nuanced roles of 5-hmdU in health and disease is anticipated.

References

- 1. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from women participating in an intervention trial of low-fat and low-energy diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aua.gr [aua.gr]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical analysis of toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Epigenetic Significance of 5-Hydroxymethyl-2'-deoxyuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-Hydroxymethyl-2'-deoxyuridine (5-hm-dU), a modified nucleoside garnering increasing interest in the fields of epigenetics, DNA damage and repair, and oncology. While not a classical epigenetic mark in the same vein as 5-hydroxymethylcytosine (5-hmC), the presence and processing of 5-hm-dU in the genome have significant implications for chromatin integrity, gene regulation, and cellular fate. This document details the formation of 5-hm-dU, its biological roles, its association with various disease states, and methodologies for its detection and quantification. Particular emphasis is placed on its indirect epigenetic significance, mediated through the recruitment of DNA repair machinery that can modulate chromatin architecture and influence transcriptional outcomes.

Introduction: Distinguishing 5-hm-dU from 5-hmC

A critical initial clarification is the distinction between 5-Hydroxymethyl-2'-deoxyuridine (5-hm-dU) and the well-established epigenetic mark, 5-hydroxymethylcytosine (5-hmC).

-

5-Hydroxymethyl-2'-deoxyuridine (5-hm-dU): The focus of this guide, 5-hm-dU is a derivative of thymidine. It is primarily formed as a result of oxidative damage to the methyl group of thymine residues within DNA.[1] Its presence is generally considered a DNA lesion that can be mutagenic and cytotoxic if not repaired.

-

5-hydroxymethylcytosine (5-hmC): Often referred to as the "sixth base" of the genome, 5-hmC is an oxidation product of 5-methylcytosine (5mC), catalyzed by the Ten-Eleven Translocation (TET) family of enzymes.[2][3] It is a stable epigenetic mark, particularly abundant in neuronal cells, and plays a crucial role in regulating gene expression during development and in the nervous system.[2][3][4]

The user's query on the "epigenetic significance" of "5-Hydroxymethyl xylouridine" likely pertains to 5-hm-dU, given the chemical similarity in nomenclature. The epigenetic relevance of 5-hm-dU is not direct, through specific "reader" proteins that recognize it as a stable mark, but rather indirect. Its formation and subsequent repair can lead to alterations in chromatin structure and gene expression, thereby constituting a form of epigenetic regulation.

Biosynthesis and Metabolism of 5-hm-dU

Formation via Oxidative Stress

The primary pathway for the formation of 5-hm-dU in DNA is the oxidation of the methyl group of thymidine residues. This process is mediated by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), which can be generated by both endogenous metabolic processes and exogenous agents.[1][5]

Factors that increase oxidative stress and, consequently, the formation of 5-hm-dU include:

-

Ionizing radiation[6]

-

Chemical carcinogens (e.g., diethylnitrosamine, 2-acetylaminofluorene)[2][5]

-

Chronic inflammation[7]

Figure 1. Formation of 5-hm-dU via Oxidative Stress.

Repair via the Base Excision Repair (BER) Pathway

The removal of 5-hydroxymethyluracil (5-hmU), the base component of 5-hm-dU, from DNA is primarily mediated by the Base Excision Repair (BER) pathway.[1] This multi-step process is initiated by a specific class of enzymes called DNA glycosylases.

Several DNA glycosylases have been shown to recognize and excise 5-hmU:

-

Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1): Considered the major enzyme for 5-hmU removal in mice.[8]

-

Nei-like DNA glycosylase 1 (NEIL1): Particularly efficient at removing 5-hmU in proximity to single-strand breaks.[2][9]

-

Thymine-DNA glycosylase (TDG): Can excise 5-hmU, especially when it arises from the deamination of 5-hmC.[6][10]

-

Methyl-CpG binding domain protein 4 (MBD4): Also capable of excising 5-hmU.[11]

The BER pathway proceeds as follows:

-

Recognition and Excision: A DNA glycosylase (e.g., SMUG1) recognizes the 5-hmU lesion and cleaves the N-glycosidic bond, removing the damaged base. This creates an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.

-

DNA Synthesis: DNA polymerase fills the gap with the correct nucleotide.

-

Ligation: DNA ligase seals the nick in the DNA backbone.

The initiation of BER can have downstream epigenetic consequences by creating transient single-strand breaks and recruiting chromatin-modifying enzymes, potentially leading to changes in local chromatin structure and gene expression.

Figure 2. Base Excision Repair of 5-hmU.

Biological and Pathological Significance

Role in Carcinogenesis

Elevated levels of 5-hm-dU are frequently observed in various cancers and are considered a biomarker of oxidative DNA damage, which is a known driver of carcinogenesis.[1][5] Studies have shown a significant association between higher levels of 5-hm-dU in peripheral blood DNA and an increased risk of breast cancer.[1][5] Furthermore, elevated levels have been found in women with high-risk breast lesions, suggesting that this form of DNA damage may be an early event in the cancer process.[9] The presence of autoantibodies against 5-hm-dU in serum has also been proposed as a potential biomarker for breast and colorectal cancer risk.[7]

Mutagenicity and Cytotoxicity

The incorporation of 5-hm-dU into DNA can be mutagenic. It has been shown to induce base-pair substitutions and frameshift mutations in bacterial systems.[6] The cytotoxicity of 5-hm-dU appears to be linked to its repair rather than its mere presence in DNA. The excessive removal of 5-hmU by the BER pathway can lead to an accumulation of DNA strand breaks, which can trigger apoptosis.[12][13]

Quantitative Data on 5-hm-dU Levels

The following tables summarize quantitative data on 5-hm-dU levels in human biological samples from various studies.

Table 1: 5-hm-dU Levels in Peripheral Blood DNA

| Condition | N | 5-hm-dU Level (pg 5-hm-dU / ng thymidine) (Mean ± SD) | Reference |

| Breast Cancer Patients | 25 | 0.112 ± 0.046 | [5] |

| Healthy Controls | 38 | 0.083 ± 0.025 | [5] |

Table 2: Serum Anti-5-hm-dU Autoantibody Levels

| Condition | N | Anti-HMdU aAb Titer (Mean ± SD) | P-value vs. Controls | Reference |

| Healthy Controls | 48 | 19.41 ± 2.90 | - | [7] |

| Breast Cancer | 9 | 35.86 ± 8.55 | P = 0.028 | [7] |

| Colon Cancer | 33 | 29.03 ± 2.49 | P < 0.001 | [7] |

| Rectal Cancer | 6 | 44.80 ± 11.50 | P < 0.001 | [7] |

| Benign Breast Disease | 10 | 35.12 ± 8.77 | P = 0.095 | [7] |

| Benign GI Tract Diseases | 8 | 30.95 ± 3.64 | P < 0.02 | [7] |

| Family History of Breast Cancer | 8 | 34.48 ± 8.16 | P = 0.024 | [7] |

Experimental Protocols for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of 5-hmU (the base) in DNA.[14]

Protocol Outline:

-

DNA Extraction: Isolate genomic DNA from tissue or cell samples using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Hydrolysis:

-

Enzymatic Hydrolysis (Preferred): Digest DNA to nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. This method avoids the degradation of 5-hmU that can occur with acid hydrolysis.[14]

-

Acid Hydrolysis: Alternatively, hydrolyze DNA to bases using formic acid. Note that this can lead to some degradation of 5-hmU.

-

-

Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., [¹⁵N₂, ¹³C₁₀]-5-hm-dU) to the sample prior to derivatization to correct for variations in derivatization efficiency and instrument response.

-

Derivatization: Convert the non-volatile nucleosides or bases into volatile derivatives suitable for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC.

-

Separate the components on a capillary column (e.g., a DB-5MS column).

-

Detect and quantify the derivatized 5-hmU and an internal standard using a mass spectrometer operating in selected ion monitoring (SIM) mode.

-

-

Quantification: Calculate the amount of 5-hm-dU in the original sample by comparing the peak area of the analyte to that of the internal standard.

Figure 3. GC-MS Workflow for 5-hm-dU Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique for the sensitive and accurate quantification of 5-hm-dU in DNA.[13]

Protocol Outline:

-

DNA Extraction and Hydrolysis: Follow the same procedures as for GC-MS, with enzymatic hydrolysis being the preferred method to obtain deoxynucleosides.

-

Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., [¹⁵N₂, ¹³C₁₀]-5-hm-dU).

-

LC Separation:

-

Inject the hydrolyzed DNA sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separate the deoxynucleosides on a reverse-phase C18 column using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile).

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of 5-hm-dU in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides very high selectivity and sensitivity.

-

-

Quantification: Construct a calibration curve using known concentrations of 5-hm-dU and the internal standard. Determine the concentration of 5-hm-dU in the sample by interpolating its response ratio (analyte/internal standard) on the calibration curve.

Conclusion and Future Directions

5-Hydroxymethyl-2'-deoxyuridine is a significant product of oxidative DNA damage with clear implications for carcinogenesis and cellular toxicity. While it is not a stable epigenetic mark in the classical sense, its "epigenetic significance" is profound. The formation of 5-hm-dU serves as a sentinel for oxidative stress and a trigger for the Base Excision Repair pathway. The dynamic process of DNA damage and repair, including the transient creation of single-strand breaks and the recruitment of a host of enzymatic players, can directly influence chromatin structure, DNA accessibility, and ultimately, the transcriptional landscape of the cell.

Future research should focus on:

-

Elucidating the specific downstream signaling consequences of 5-hm-dU formation and repair in different cellular contexts.

-

Investigating the potential for crosstalk between the BER pathway initiated by 5-hm-dU and other epigenetic modification pathways.

-

Developing more sensitive and high-throughput methods for the detection of 5-hm-dU to enhance its utility as a clinical biomarker for cancer risk and progression.

-

Exploring the therapeutic potential of targeting the formation or repair of 5-hm-dU in cancer treatment.

A deeper understanding of the interplay between this DNA lesion, its repair, and the epigenetic machinery will undoubtedly provide novel insights into gene regulation, genome stability, and human disease.

References

- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. Reactome | RefSeq:NM_001002173.1 nr4a1 [reactome.org]

- 5. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood of women scheduled for breast biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA Adductomics: A Narrative Review of Its Development, Applications, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 5-Hydroxymethyl Xylouridine: A Technical Guide for Researchers

Introduction

5-Hydroxymethyl xylouridine is a modified pyrimidine nucleoside that has garnered interest within the scientific community. While its precise biological role remains under investigation, the synthesis of such modified nucleosides is of significant interest for drug development and biochemical research. This technical guide provides an in-depth overview of the known and potential biosynthetic pathways for 5-hydroxymethylated pyrimidines, with a specific focus on this compound. It is important to note that, at present, a natural biosynthetic pathway for this compound has not been documented in the scientific literature. Its existence is likely the result of chemical or chemoenzymatic synthesis. This guide will therefore explore a plausible chemoenzymatic route for its synthesis and, for comparative and contextual purposes, will detail the well-established natural biosynthetic pathways of the closely related and biologically significant molecule, 5-hydroxymethyl-2'-deoxyuridine.

Part 1: Chemoenzymatic Synthesis of this compound

Given the absence of a known natural pathway, a chemoenzymatic approach represents a viable method for the synthesis of this compound. This process would involve the enzymatic coupling of a chemically synthesized or commercially available 5-hydroxymethyluracil base with an activated xylose sugar, such as xylose-1-phosphate. A key enzyme in this proposed pathway is a nucleoside phosphorylase, which catalyzes the formation of the N-glycosidic bond.

Proposed Chemoenzymatic Pathway

The proposed two-step chemoenzymatic synthesis is as follows:

-

Activation of Xylose: D-xylose is phosphorylated to α-D-xylose-1-phosphate. This can be achieved through chemical synthesis or potentially by a xylokinase enzyme.

-

Enzymatic Condensation: A nucleoside phosphorylase, such as uridine phosphorylase or a specifically engineered variant, catalyzes the reaction between 5-hydroxymethyluracil and α-D-xylose-1-phosphate to yield this compound and inorganic phosphate.

Diagram of the Proposed Chemoenzymatic Pathway

Caption: Proposed chemoenzymatic synthesis of this compound.

Hypothetical Quantitative Data

The following table presents hypothetical kinetic parameters for a putative nucleoside phosphorylase capable of catalyzing the synthesis of this compound. These values are for illustrative purposes and would need to be determined experimentally.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |

| Nucleoside Phosphorylase | 5-Hydroxymethyluracil | 50 | 10 | 7.5 | 37 |

| (Putative) | α-D-Xylose-1-phosphate | 100 | - | - | - |

Experimental Protocol: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from 5-hydroxymethyluracil and α-D-xylose-1-phosphate using a nucleoside phosphorylase.

Materials:

-

5-Hydroxymethyluracil

-

α-D-Xylose-1-phosphate

-

Recombinant Uridine Phosphorylase (or other suitable nucleoside phosphorylase)

-

HEPES buffer (50 mM, pH 7.5)

-

Inorganic pyrophosphatase

-

HPLC system with a C18 column

-

Reaction tubes

-

Thermomixer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

-

5 mM 5-Hydroxymethyluracil

-

10 mM α-D-Xylose-1-phosphate

-

50 mM HEPES buffer (pH 7.5)

-

1 µg/mL Uridine Phosphorylase

-

1 U/mL Inorganic pyrophosphatase (to drive the reaction forward)

-

-

Incubation: Incubate the reaction mixture at 37°C for 4 hours in a thermomixer.

-

Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl or by heat inactivation at 95°C for 5 minutes.

-

Analysis:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, this compound.

-

Monitor the elution profile at 260 nm. Compare the retention time to a known standard of this compound if available.

-

-

Purification (Optional): The product can be purified from the reaction mixture using preparative HPLC.

Part 2: Natural Biosynthesis of 5-Hydroxymethyl-2'-deoxyuridine

In contrast to this compound, the biosynthesis of 5-hydroxymethyl-2'-deoxyuridine (also known as 5-hydroxymethyldeoxyuridine or HOMedU) is well-characterized in several organisms. There are two primary pathways for its formation.

Pathway 1: De Novo Synthesis at the Nucleotide Level

This pathway occurs in some bacteriophages and in the fungus Neurospora. It involves the modification of a precursor nucleotide before its incorporation into DNA.

-

dUMP Formation: Deoxyuridine monophosphate (dUMP) is formed from dCMP by dCMP deaminase or from dUTP by dUTPase.

-

Hydroxymethylation: The enzyme dUMP hydroxymethylase catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to dUMP, forming 5-hydroxymethyl-2'-deoxyuridine monophosphate (hmdUMP).

-

Phosphorylation: hmdUMP is subsequently phosphorylated to the triphosphate form (hmdUTP) by specific kinases, making it available for DNA synthesis.

Diagram of the De Novo Synthesis Pathway

Caption: De novo biosynthesis of 5-hydroxymethyl-2'-deoxyuridine.

Pathway 2: Post-Replicative Modification of DNA

This pathway is characteristic of kinetoplastids like Trypanosoma and Leishmania and is the first step in the formation of the modified base J (β-D-glucosyl-hydroxymethyluracil).

-

Thymidine in DNA: The substrate for this pathway is a thymidine residue already incorporated into the DNA strand.

-

Oxidation: A thymidine hydroxylase, either J-Binding Protein 1 (JBP1) or J-Binding Protein 2 (JBP2), catalyzes the oxidation of the methyl group of thymidine to a hydroxymethyl group.[1][2][3] This reaction requires Fe(II) and 2-oxoglutarate as co-factors and results in the formation of 5-hydroxymethyldeoxyuridine within the DNA.[1]

-

Further Modification (to Base J): The newly formed 5-hydroxymethyldeoxyuridine can then be glucosylated by a glucosyltransferase to form Base J.[1][2][3]

Diagram of the Post-Replicative Modification Pathway

Caption: Post-replicative synthesis of 5-hydroxymethyl-2'-deoxyuridine.

Quantitative Data for Thymidine Hydroxylases

The following table provides representative kinetic data for the thymidine hydroxylases involved in the post-replicative modification pathway.

| Enzyme | Organism | Substrate | Apparent Km (µM) |

| JBP1 | T. brucei | 2-oxoglutarate | 4.2 ± 0.6 |

| JBP1 | T. brucei | Fe(II) | 1.5 ± 0.3 |

| JBP2 | L. tarentolae | 2-oxoglutarate | 7.8 ± 1.1 |

Note: The Km for the DNA substrate is difficult to determine with precision and is often expressed in terms of concentration of thymidine residues.

Experimental Protocol: Thymidine Hydroxylase Activity Assay

Objective: To measure the activity of a thymidine hydroxylase (e.g., recombinant JBP1 or JBP2) by monitoring the conversion of 2-oxoglutarate to succinate.

Materials:

-

Recombinant JBP1 or JBP2 enzyme

-

Oligonucleotide substrate containing thymidine residues

-

[1-¹⁴C]-2-oxoglutarate

-

FeSO₄

-

Ascorbate (to maintain iron in the reduced state)

-

HEPES buffer (50 mM, pH 7.5)

-

Catalase

-

Succinic acid

-

Scintillation vials and fluid

-

Dowex-1 resin (formate form)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

-

50 mM HEPES buffer (pH 7.5)

-

10 µM oligonucleotide substrate

-

50 µM FeSO₄

-

1 mM Ascorbate

-

100 µg/mL Catalase

-

0.5 µCi [1-¹⁴C]-2-oxoglutarate (final concentration ~50 µM)

-

1 µg recombinant JBP1 or JBP2

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 25 µL of 1 M formic acid.

-

Separation of Substrate and Product:

-

Apply the entire reaction mixture to a 1 mL column of Dowex-1 (formate form).

-

Wash the column with 3 mL of water to elute the [¹⁴C]-succinate product. The unreacted [¹⁴C]-2-oxoglutarate will remain bound to the resin.

-

-

Quantification:

-

Collect the eluate in a scintillation vial.

-

Add 5 mL of scintillation fluid and count the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [1-¹⁴C]-2-oxoglutarate.

-

Conclusion

The biosynthesis of this compound is not a known natural process. However, this guide provides a plausible chemoenzymatic route for its synthesis, which can serve as a starting point for researchers interested in producing this compound. In contrast, the biosynthesis of the related nucleoside, 5-hydroxymethyl-2'-deoxyuridine, is well-established and occurs through two distinct and fascinating biological pathways: de novo synthesis at the nucleotide level in some organisms, and post-replicative modification of DNA in others. The detailed protocols and pathway diagrams provided herein offer a comprehensive resource for scientists and drug development professionals working on modified nucleosides and their biological implications. Further research into the potential enzymatic synthesis of novel xyloside derivatives may uncover new biocatalysts and expand the toolbox for creating novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Hydroxymethyl Xylouridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of 5-Hydroxymethyl xylouridine, a modified nucleoside of interest in virology and oncology research. The protocols outlined are based on established methodologies in nucleoside chemistry, offering a reliable pathway for the preparation of this target compound for further investigation.

Introduction

This compound is a synthetic nucleoside analog characterized by a xylose sugar moiety and a hydroxymethyl group at the 5-position of the uracil base. This modification distinguishes it from naturally occurring nucleosides and imparts unique biochemical properties. The synthesis of such modified nucleosides is crucial for exploring their potential as therapeutic agents, probes for studying enzymatic processes, and building blocks for modified oligonucleotides. The following protocols describe a robust chemical synthesis route starting from commercially available D-xylose and 5-hydroxymethyluracil.

Synthetic Strategy Overview

The proposed synthesis of this compound is a multi-step process that can be broadly divided into three main stages:

-

Preparation of a Protected Xylose Donor: D-xylose is converted into a fully protected and activated xylofuranose derivative suitable for glycosylation. This involves per-benzoylation of the hydroxyl groups and acetylation of the anomeric carbon.

-

Glycosylation: The protected xylose donor is coupled with silylated 5-hydroxymethyluracil via a Silyl-Hilbert-Johnson reaction to form the N-glycosidic bond.

-

Deprotection: All protecting groups on the sugar and the base are removed to yield the final product, this compound.

This strategy is a well-established approach in nucleoside chemistry, ensuring high yields and stereoselectivity.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (Protected Xylose Donor)

This protocol details the preparation of the activated sugar donor from D-xylose. The procedure is adapted from established methods for the preparation of acylated and benzoylated sugars.[4][5][6]

Materials:

-

D-xylose

-

Methanol (anhydrous)

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Benzoyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Acetic anhydride

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Methyl Xyloside Formation:

-

Suspend D-xylose (1 equiv.) in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (0.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until the solution becomes clear.

-

Neutralize the reaction with a basic resin or by carefully adding sodium bicarbonate.

-

Filter and concentrate the solution under reduced pressure to obtain crude methyl xyloside.

-

-

Benzoylation:

-

Dissolve the crude methyl xyloside in anhydrous pyridine.

-

Cool to 0°C and slowly add benzoyl chloride (3.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tribenzoylated methyl xyloside.

-

-

Acetolysis:

-

Dissolve the crude tribenzoylated methyl xyloside in a mixture of acetic acid and acetic anhydride.

-

Add a catalytic amount of sulfuric acid and stir at room temperature for 2-4 hours.

-

Pour the mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to yield 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose as a white solid.

-

Protocol 2: Synthesis of Protected this compound via Silyl-Hilbert-Johnson Glycosylation

This protocol describes the crucial N-glycosylation step. The 5-hydroxymethyl group on the uracil base is also protected in situ during the silylation step.[1][2][3]

Materials:

-

5-Hydroxymethyluracil

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMS-Cl)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (from Protocol 1)

-

Anhydrous acetonitrile

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Silylation of 5-Hydroxymethyluracil:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 5-hydroxymethyluracil (1.2 equiv.) in anhydrous acetonitrile.

-

Add hexamethyldisilazane (HMDS, 3 equiv.) and a catalytic amount of trimethylsilyl chloride (TMS-Cl).

-

Reflux the mixture for 2-3 hours until the solution becomes clear.

-

Cool the solution to room temperature. This solution contains the persilylated 5-hydroxymethyluracil.

-

-

Glycosylation:

-

To the solution of silylated 5-hydroxymethyluracil, add a solution of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (1 equiv.) in anhydrous acetonitrile.

-

Cool the mixture to 0°C.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected this compound.

-

Protocol 3: Deprotection of this compound

This final step removes the benzoyl protecting groups to yield the target compound. This is typically achieved by ammonolysis.[7][8]

Materials:

-

Protected this compound (from Protocol 2)

-

Methanolic ammonia (saturated solution, typically ~7N)

-

Methanol

-

Silica gel or reversed-phase silica for purification

Procedure:

-

Ammonolysis:

-

Dissolve the protected this compound in a saturated solution of ammonia in methanol in a sealed pressure vessel.

-

Stir the solution at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the vessel in an ice bath before opening.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate the residue with methanol to remove any remaining ammonia.

-

Purify the crude product by silica gel column chromatography or reversed-phase HPLC to yield pure this compound.

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

Quantitative Data Summary

The following table provides an overview of the expected inputs and outputs for the synthesis of this compound, based on a starting scale of 10 mmol of D-xylose. Yields are estimated based on similar syntheses reported in the literature.

| Step | Starting Material | Molar Equiv. | Key Reagents | Product | Expected Yield (%) |

| 1 | D-Xylose | 1.0 | Benzoyl chloride, Acetic anhydride | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose | 60-70% |

| 2 | 5-Hydroxymethyluracil | 1.2 | HMDS, TMS-Cl, TMSOTf | Protected this compound | 70-80% |

| 3 | Protected Nucleoside | 1.0 | Methanolic Ammonia | This compound | 85-95% |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Silyl-Hilbert-Johnson Reaction Pathway

Caption: Key steps in the Silyl-Hilbert-Johnson glycosylation reaction.

References

- 1. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 6. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Hydroxymethyl Xylouridine as a Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl xylouridine (5-OH-XU) is a thymidine analog that can be utilized as a molecular probe to investigate cellular processes involving DNA synthesis.[1] As an analog of a natural nucleoside, it can be taken up by cells and incorporated into newly synthesized DNA during replication. This incorporation allows for the labeling and subsequent detection of proliferating cells or the study of DNA damage and repair pathways. Its structural similarity to thymidine allows it to be recognized by cellular machinery, while the hydroxymethyl group offers a potential site for further chemical modification or specific recognition.

These application notes provide a comprehensive overview of the principles and a generalized protocol for using this compound as a molecular probe for monitoring DNA synthesis in cell culture.

Principle of Action

The use of 5-OH-XU as a molecular probe is based on its ability to be incorporated into DNA in place of thymidine during the S-phase of the cell cycle. Once incorporated, the modified nucleoside can be detected through various methods, such as immunocytochemistry using antibodies that specifically recognize the hydroxymethyl group or by "click" chemistry if a modified, azide- or alkyne-containing version of 5-OH-XU is used. This allows for the specific labeling and visualization of cells that were actively synthesizing DNA during the labeling period.

The incorporation of nucleoside analogs can sometimes trigger cellular stress responses, including DNA repair mechanisms. For instance, the related compound 5-hydroxymethyl-2'-deoxyuridine (hmdUrd) is recognized by the base excision repair (BER) pathway, where it is excised by a specific DNA glycosylase.[2] This process can be harnessed to study the activity of the BER pathway.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for the closely related and well-studied thymidine analog, 5-hydroxymethyl-2'-deoxyuridine (hmdUrd), to provide a reference for expected biological activities.

| Parameter | Cell Line(s) | Concentration/Value | Reference |

| Cytotoxicity (IC50) | Human Leukemia Cell Lines (various) | 1.7 - 5.8 x 10⁻⁵ M | [3] |

| PHA-stimulated Human Lymphocytes | 6 - 8 x 10⁻⁵ M | [3] | |

| Effect on NAD Levels | V79 Hamster Cells | 80-90% decrease within 4 hours | [2] |

| Cancer Biomarker Levels | Breast Cancer Patients (DNA from blood) | 0.112 ± 0.046 pg/ng thymidine | [4] |

| Control Women (DNA from blood) | 0.083 ± 0.025 pg/ng thymidine | [4] |

Experimental Protocols

Protocol 1: Labeling of Proliferating Cells with this compound

This protocol describes a general procedure for labeling actively dividing cells in culture with 5-OH-XU for subsequent detection.

Materials:

-

This compound (5-OH-XU)

-

Cell culture medium appropriate for the cell line of interest

-

Cell line of interest (e.g., HeLa, HEK293)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody specific for 5-hydroxymethyluracil (or a related modification if a specific antibody is not available)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto sterile coverslips in a petri dish or in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Cell Culture: Culture the cells overnight or until they have adhered and are actively dividing.

-

Labeling: Prepare a stock solution of 5-OH-XU in sterile water or DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM - a starting point that may require optimization).

-

Remove the existing medium from the cells and replace it with the 5-OH-XU-containing medium.

-

Incubate the cells for a period that allows for sufficient incorporation of the analog. This can range from 30 minutes to several hours, depending on the cell cycle length of the cell line.

-

Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated 5-OH-XU.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to the nucleus.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking solution according to the manufacturer's instructions. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Washing: Wash the cells a final three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope. 5-OH-XU incorporated cells will show a fluorescent signal in the nucleus.

Visualizations

Caption: Workflow for cellular labeling and detection of 5-OH-XU.

Caption: Hypothetical pathway for the repair of incorporated 5-OH-XU.

Logical Relationships

Caption: Conceptual flow of using 5-OH-XU as a molecular probe.

References

- 1. This compound | 52448-09-6 [chemicalbook.com]

- 2. DNA base excision repair of 5-hydroxymethyl-2'-deoxyuridine stimulates poly(ADP-ribose) synthesis in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxymethyl-2'-deoxyuridine. Cytotoxicity and DNA incorporation studied by using a novel [2-14C]-derivative with normal and leukemic human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Methods for the Detection of 5-Hydroxymethyl xylouridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl xylouridine is a modified nucleoside of significant interest in various fields of biomedical research, including drug development and diagnostics. Its structural similarity to other modified nucleosides, such as 5-hydroxymethyl-2'-deoxyuridine (5-hmdU) and 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), suggests its potential role in fundamental biological processes. Accurate and sensitive detection and quantification of this compound in biological matrices are crucial for elucidating its function and exploring its potential as a biomarker or therapeutic target.

This document provides detailed application notes and experimental protocols for the analytical detection of this compound and structurally related modified nucleosides. The methods described herein include enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), and gas chromatography-mass spectrometry (GC-MS).

Analytical Methods Overview

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the required sensitivity, specificity, sample throughput, and the nature of the biological matrix.

-

Enzyme-Linked Immunosorbent Assay (ELISA) : This immunoassay-based technique offers a high-throughput and cost-effective method for the global quantification of modified nucleosides within a DNA sample. It relies on the high specificity of antibodies that recognize the target molecule.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : Considered the "gold standard" for the quantification of small molecules, HPLC-MS/MS provides excellent sensitivity and specificity by separating the analyte from complex mixtures followed by its unambiguous identification and quantification based on its mass-to-charge ratio.[1][2]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is another powerful tool for the analysis of modified nucleosides. It involves the derivatization of the analyte to increase its volatility, followed by separation and detection by mass spectrometry.[3]

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the different analytical methods for the detection of modified nucleosides structurally similar to this compound. This data is provided as a reference for method selection and experimental design.

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Sample Type | Reference |

| HPLC-MS/MS | 5-hmdC | 0.06 fmol | - | - | Genomic DNA | [4] |

| HPLC-MS/MS | 5-mdC | 0.10 fmol | - | - | Genomic DNA | [4] |

| HPLC-MS/MS | 5-fodC | 0.11 fmol | - | - | Genomic DNA | [4] |

| HPLC-MS/MS | 5-cadC | 0.23 fmol | - | - | Genomic DNA | [4] |

| GC-MS | 5-hmU | 3 per 10^5 thymines | - | - | DNA | [3] |

| LC-MS | 2'-deoxyuridine | - | 5 nmol/l | 5 - 400 nmol/l | Plasma | [5] |

| HPLC-MS/MS | NHC | - | 10 ng/mL | 10 - 10,000 ng/mL | Human Plasma | [6] |

Note: Data for this compound is not explicitly available and the table presents data for structurally related, modified nucleosides as a proxy. LOD (Limit of Detection) and LOQ (Limit of Quantitation) are key indicators of the sensitivity of an analytical method.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Global DNA Hydroxymethylation

This protocol provides a general procedure for the colorimetric quantification of global 5-hydroxymethylated nucleosides in a DNA sample. This method can be adapted for this compound provided a specific antibody is available.

Principle: Genomic DNA is bound to a microplate well. A specific primary antibody recognizes and binds to the 5-hydroxymethylated nucleoside. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) binds to the primary antibody. The addition of a substrate results in a colorimetric change that is proportional to the amount of the modified nucleoside in the sample.

Materials:

-

DNA samples (purified)

-

ELISA microplate with high DNA affinity

-

Binding Buffer

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% BSA in Wash Buffer)

-

Primary antibody specific for this compound

-

Enzyme-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

DNA Binding:

-

Dilute DNA samples to a concentration of 100 ng/µL in Binding Buffer.

-